molecular formula C7H10ClFN2 B6249710 (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride CAS No. 1391351-76-0

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6249710
CAS No.: 1391351-76-0
M. Wt: 176.62 g/mol
InChI Key: MAERTDMJASEBQD-NUBCRITNSA-N
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Description

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a fluorinated pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom in the pyridine ring can influence the compound’s electronic properties and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoropyridine, which can be obtained through halogen exchange reactions or direct fluorination of pyridine derivatives.

    Chiral Amine Formation: The key step involves the introduction of the chiral center. This can be achieved through asymmetric hydrogenation of a suitable precursor, such as a ketone or imine, using chiral catalysts like rhodium or ruthenium complexes.

    Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:

    Catalyst Recycling: Efficient recycling of chiral catalysts to reduce costs.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and safety.

    Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic environment of the pyridine ring. This can lead to modulation of receptor activity or enzyme inhibition, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-chloropyridin-3-yl)ethan-1-amine hydrochloride
  • (1R)-1-(2-bromopyridin-3-yl)ethan-1-amine hydrochloride
  • (1R)-1-(2-methylpyridin-3-yl)ethan-1-amine hydrochloride

Uniqueness

Compared to its analogs, (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and electronic characteristics, making it a valuable candidate in drug discovery and development.

Properties

CAS No.

1391351-76-0

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(1R)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

MAERTDMJASEBQD-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)F)N.Cl

Canonical SMILES

CC(C1=C(N=CC=C1)F)N.Cl

Purity

95

Origin of Product

United States

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